molecular formula C11H9N5O5S B11701995 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide

Cat. No.: B11701995
M. Wt: 323.29 g/mol
InChI Key: WBQDVQQZPHVTLG-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular functions. By binding to the ATP-binding site of GSK-3, the compound prevents the enzyme from phosphorylating its downstream targets, thereby modulating cellular processes such as glycogen synthesis, protein synthesis, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide
  • 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide is unique due to the presence of both the thiadiazole and dinitrobenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C11H9N5O5S

Molecular Weight

323.29 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dinitrobenzamide

InChI

InChI=1S/C11H9N5O5S/c1-2-9-13-14-11(22-9)12-10(17)6-3-7(15(18)19)5-8(4-6)16(20)21/h3-5H,2H2,1H3,(H,12,14,17)

InChI Key

WBQDVQQZPHVTLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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